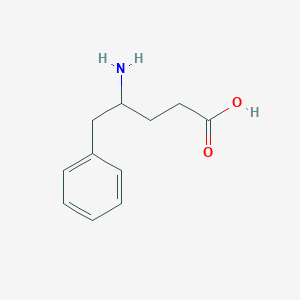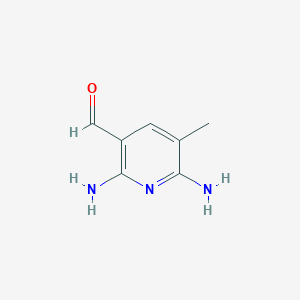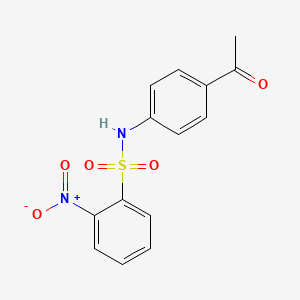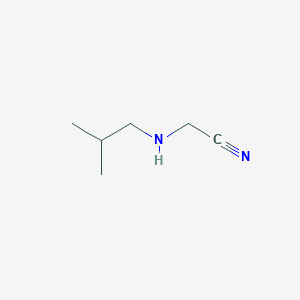
4-Amino-5-phenylpentanoic acid
Descripción general
Descripción
4-Amino-5-phenylpentanoic acid is an organic compound that belongs to the class of medium-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 4 and 12 carbon atoms .
Synthesis Analysis
A convenient and efficient method for the synthesis of 4-Amino-5-phenylpentanoic acid is reported in a paper . The key step is a proline-catalyzed α-hydroxylation of an aldehyde derived from D-phenylalanine, which leads to the incorporation of a hydroxyl group at the α-position of that aldehyde with good yield and very high diastereoselectivity .Molecular Structure Analysis
The molecular weight of 4-Amino-5-phenylpentanoic acid hydrochloride is 229.71 . The molecular formula of 4-phenylpentanoic acid is C11H14O2 .Physical And Chemical Properties Analysis
The physical form of 4-Amino-5-phenylpentanoic acid hydrochloride is a powder . The melting point is between 148-150 degrees Celsius .Aplicaciones Científicas De Investigación
Marine Bacterium Derived Peptides
4-Amino-5-phenylpentanoic acid is found in peptides derived from marine bacteria. Thalassospiramide G, a peptide isolated from Thalassospira sp., includes a structurally similar compound, 4-amino-3-hydroxy-5-phenylpentanoic acid (AHPPA), and has shown potential as an inhibitor of nitric oxide production in cells, indicating possible anti-inflammatory applications (Um et al., 2013).
Molecular Structure and Synthesis Studies
4-Amino-5-phenylpentanoic acid has been a subject of study in molecular structure and synthesis research. Studies have focused on understanding its molecular structure and developing methods for its synthesis, which can be crucial for its application in various scientific fields. For instance, research on the synthesis and intra- and intermolecular Friedel-Crafts reaction of related compounds provides insights into its chemical behavior and potential applications (Natekar & Samant, 2010).
Anti-Cancer Properties
Some derivatives of 4-Amino-5-phenylpentanoic acid have been investigated for their anti-cancer properties. Stictamides A-C, which contain the 4-amino-3-hydroxy-5-phenylpentanoic acid residue, were found to inhibit MMP12 and showed significant effects in reducing the invasion of cancer cells in specific cell lines (Liang et al., 2011).
Safety and Hazards
Propiedades
IUPAC Name |
4-amino-5-phenylpentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c12-10(6-7-11(13)14)8-9-4-2-1-3-5-9/h1-5,10H,6-8,12H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URBAOHLJWLYLQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CCC(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![7-[4-[(4-Acetylphenyl)carbamothioyl]piperazin-1-yl]-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B3275949.png)







![Benzene, 1-[(chloromethyl)sulfonyl]-3-fluoro-](/img/structure/B3276014.png)
